molecular formula C21H17N3O5S2 B291949 Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate

Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate

Cat. No. B291949
M. Wt: 455.5 g/mol
InChI Key: AGHDGYYFFAIILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate, also known as EFOBAC, is a chemical compound with potential applications in scientific research. EFOBAC is a member of the oxadiazole family, which has been extensively studied for its various biological activities. In

Mechanism of Action

Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate acts as a positive allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. This binding results in a conformational change in the receptor, which increases the affinity of the receptor for glutamate. This, in turn, leads to increased signaling through the mGluR5 pathway, resulting in improved cognitive function and memory consolidation.
Biochemical and Physiological Effects:
Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate has been found to have various biochemical and physiological effects, particularly in the brain. Studies have shown that Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate enhances long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate has also been found to enhance synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity. Additionally, Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate has several advantages and limitations for lab experiments. One advantage is that it is a highly selective modulator of mGluR5, which means that it does not affect other glutamate receptors. This makes it a useful tool for studying the specific role of mGluR5 in various neurological disorders. However, one limitation is that Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects.

Future Directions

There are several future directions for research involving Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate. One direction is to investigate its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. Another direction is to explore its effects on other brain regions and neurotransmitter systems. Additionally, further research is needed to optimize the synthesis method of Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate and to develop more stable analogs with longer half-lives.

Synthesis Methods

Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-mercaptoacetic acid with 2-bromoethyl acetate, which results in the formation of 2-[(2-bromoethyl)sulfanyl]acetic acid. This intermediate is then reacted with 5-(2-furyl)-1,3,4-oxadiazole-2-thiol to give 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-acetic acid. The final step involves the esterification of this intermediate with ethyl 3-bromothiophene-2-carboxylate to give Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate.

Scientific Research Applications

Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and schizophrenia. Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate has been found to enhance the activity of mGluR5, leading to improved cognitive function and memory consolidation.

properties

Molecular Formula

C21H17N3O5S2

Molecular Weight

455.5 g/mol

IUPAC Name

ethyl 2-[[2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C21H17N3O5S2/c1-2-27-20(26)14-11-16(13-7-4-3-5-8-13)31-19(14)22-17(25)12-30-21-24-23-18(29-21)15-9-6-10-28-15/h3-11H,2,12H2,1H3,(H,22,25)

InChI Key

AGHDGYYFFAIILP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

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